1-(2-Cyanoethyl)-3-methylurea
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Overview
Description
1-(2-Cyanoethyl)-3-methylurea is an organic compound characterized by the presence of a cyanoethyl group attached to a methylurea moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanoethyl)-3-methylurea typically involves the reaction of 3-methylurea with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the urea to the acrylonitrile. The reaction is conducted at a temperature range of 50-70°C to ensure optimal yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyanoethyl)-3-methylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions: aqueous medium, room temperature.
Reduction: Lithium aluminum hydride; reaction conditions: anhydrous ether, reflux.
Substitution: Sodium methoxide, sodium ethoxide; reaction conditions: methanol or ethanol as solvent, room temperature.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
1-(2-Cyanoethyl)-3-methylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-3-methylurea involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of enzymatic activity and disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- 1-(2-Cyanoethyl)-2-methylurea
- 1-(2-Cyanoethyl)-3-ethylurea
- 1-(2-Cyanoethyl)-4-methylurea
Comparison: 1-(2-Cyanoethyl)-3-methylurea is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different physicochemical properties, such as solubility and stability, which can affect its suitability for various applications. Its unique structure also allows for distinct interactions with biological targets, potentially leading to different therapeutic effects.
Properties
CAS No. |
7150-75-6 |
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Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-3-methylurea |
InChI |
InChI=1S/C5H9N3O/c1-7-5(9)8-4-2-3-6/h2,4H2,1H3,(H2,7,8,9) |
InChI Key |
AXVHURAAIURJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCCC#N |
Origin of Product |
United States |
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